
P217564
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P217564 is a second-generation active site-targeted covalent irreversible inhibitor of USP7.
Wissenschaftliche Forschungsanwendungen
Efficacy in Cancer Models
P217564 has been evaluated in various preclinical models, demonstrating its potential as an anticancer agent:
- In Vivo Studies : In xenograft models, this compound has shown the ability to inhibit tumor growth effectively. Studies indicate that it can prevent tumor progression by modulating Treg functions and enhancing the immune response against tumors .
- Combination Therapies : The compound has been investigated for use in combination with other therapeutic agents, such as DNA-damaging drugs and immunotherapies. It has demonstrated synergistic effects when combined with agents like etoposide and doxorubicin, enhancing overall anticancer efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:
- Stability and Bioavailability : Molecular dynamics simulations suggest that this compound forms stable complexes with USP7, indicating a robust interaction that may enhance its bioavailability and therapeutic window .
- Safety Profile : Preliminary studies have not reported significant adverse effects associated with this compound administration in animal models, suggesting a potentially favorable safety profile for clinical applications .
Case Study 1: Treg Modulation
In a study assessing the role of this compound in modulating Treg functions, researchers found that treatment resulted in significant downregulation of Foxp3 expression. This led to impaired suppressive functions of Tregs in vitro and in vivo, which could enhance anti-tumor immunity by reducing Treg-mediated suppression .
Case Study 2: Cancer Xenograft Models
Another study utilized xenograft models to evaluate the efficacy of this compound against multiple myeloma. The results indicated that this compound significantly inhibited tumor growth compared to control groups. Additionally, it was found to overcome resistance to conventional therapies like bortezomib, highlighting its potential as a novel therapeutic agent in resistant cancer types .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
Eigenschaften
Molekularformel |
C16H12Cl2N2O5S2 |
---|---|
Molekulargewicht |
447.3 |
IUPAC-Name |
Methyl (E)-4-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carboxamido)but-2-enoate |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+ |
InChI-Schlüssel |
IXFIKHBITULBSK-ZZXKWVIFSA-N |
SMILES |
O=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
P-217564; P 217564; P217564 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.